![molecular formula C5H8N2OS B1323127 4-(Methoxymethyl)-1,3-thiazol-2-amine CAS No. 640768-40-7](/img/structure/B1323127.png)
4-(Methoxymethyl)-1,3-thiazol-2-amine
Overview
Description
The compound 4-(Methoxymethyl)-1,3-thiazol-2-amine is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the same ring. Thiazoles are of significant interest in medicinal chemistry due to their diverse biological activities and their presence in various biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, novel 2-aminothiazole derivatives have been synthesized by reacting 4-methoxy-3-methylphenyl-4-oxobutenoic acid with thiourea derivatives . Additionally, the synthesis of 2-amino-4-(methoxymethyl)thiazole-5-carboxylic acid Me ester has been reported, providing insights into the synthetic routes for methoxymethyl-substituted thiazoles . The preparation of related compounds, such as 2-methoxycarbonimidoyl and 2-amidino-3-imino-5-ethoxy-Δ^4-1,2,4-thiadiazolines, involves the reaction of potassium ethoxythiocarbonylcyanamide with N-chloro compounds .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray diffraction, IR, ^1H NMR, and elemental analysis. For example, the crystal structure of a monoazo dye containing a methoxy group has been characterized, providing valuable information on the geometry and intermolecular interactions of such compounds . Similarly, the crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine has been determined, revealing the presence of intermolecular hydrogen bonds and π-π contacts .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. The reactivity of 4-hydroxy-1,3-thiazole derivatives towards acetic anhydride and bromine has been studied, showing the potential for further functionalization . The aminomethylation of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one and its spiro analogs has been found to be accompanied by cyclization, leading to the formation of tetrahydrotriazine rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the synthesis and structure of 2-amino-4-(methoxymethyl)thiazole-5-carboxylic acid Me ester reveal that the compound exhibits different conformations due to the rotational positions of the methoxymethyl substituents, which affect its intermolecular contacts . The crystallographic data of related compounds provide insights into their solid-state properties, such as hydrogen bonding patterns and crystal packing .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structure of related compounds to 4-(Methoxymethyl)-1,3-thiazol-2-amine have been studied extensively. For instance, Kennedy et al. (1999) reported on the crystallographic data and atomic coordinates of a similar compound, highlighting different conformations due to rotational positions of methoxymethyl substituents (Kennedy et al., 1999).
Antifungal Properties
- Research by Jafar et al. (2017) found that derivatives of 4-methoxy-N, N-dimethylpyrimidin, which structurally relate to 4-(Methoxymethyl)-1,3-thiazol-2-amine, demonstrated antifungal effects against species like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Chemical Reactions and Applications
- Gebert et al. (2003) studied the reaction of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine under sonication, forming reactive azomethine ylides that yield spirocyclic 1,3-thiazolidines, showcasing the compound's utility in synthesizing complex structures (Gebert et al., 2003).
Anticancer Evaluation
- The anticancer properties of derivatives of thiazol-4-amine have been explored. Yakantham et al. (2019) synthesized and tested compounds for their activity against various human cancer cell lines, demonstrating the potential of these derivatives in cancer research (Yakantham et al., 2019).
Mannich Reaction Applications
- The application in the Mannich reaction was explored by Ramsh et al. (2006), who found that aminomethylation of related compounds is accompanied by cyclization, indicating potential uses in synthetic organic chemistry (Ramsh et al., 2006).
Catalytic Synthesis
- Shahbazi-Alavi et al. (2019) used a compound structurally similar to 4-(Methoxymethyl)-1,3-thiazol-2-amine for the synthesis of 1,3-thiazoles, illustrating its role as a catalyst in chemical synthesis (Shahbazi-Alavi et al., 2019).
properties
IUPAC Name |
4-(methoxymethyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYDMVVGZJUBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630549 | |
Record name | 4-(Methoxymethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-1,3-thiazol-2-amine | |
CAS RN |
640768-40-7 | |
Record name | 4-(Methoxymethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methoxymethyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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